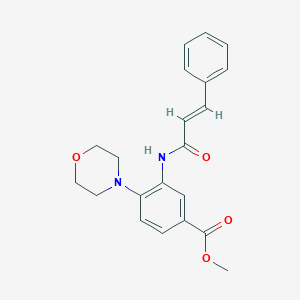
Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate, also known as MCMB, is a synthetic compound that has gained attention due to its potential use in scientific research. MCMB is a member of the benzoate ester family and has been found to have various biochemical and physiological effects.
Wirkmechanismus
Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate binds to the active site of protein kinase C theta and inhibits its activity. This leads to a decrease in the phosphorylation of certain proteins, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate has also been found to affect the activity of certain enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate in lab experiments is its ability to specifically target protein kinase C theta. However, one limitation is that Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate may not be effective in inhibiting other isoforms of protein kinase C.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate. One direction is to study its potential use in treating cancer. Another direction is to investigate its effects on other enzymes involved in lipid metabolism. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate and its potential use as a probe for studying protein binding sites.
Synthesemethoden
The synthesis of Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate involves the reaction of cinnamic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with methyl 4-aminobenzoate in the presence of a catalyst such as triethylamine to yield Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate has been found to have potential use in scientific research as a probe for studying the binding sites of certain proteins. It has been shown to bind to the active site of a protein called protein kinase C theta, which is involved in various cellular processes such as cell growth and differentiation.
Eigenschaften
Produktname |
Methyl 3-(cinnamoylamino)-4-(4-morpholinyl)benzoate |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
methyl 4-morpholin-4-yl-3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-26-21(25)17-8-9-19(23-11-13-27-14-12-23)18(15-17)22-20(24)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,24)/b10-7+ |
InChI-Schlüssel |
QMEGEMPSMRLXSL-JXMROGBWSA-N |
Isomerische SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C=CC3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B277865.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B277868.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide](/img/structure/B277869.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide](/img/structure/B277873.png)
![3-butoxy-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B277876.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B277877.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B277878.png)
![2-(1-adamantyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277884.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B277885.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B277886.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B277888.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B277889.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B277890.png)
![2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B277891.png)